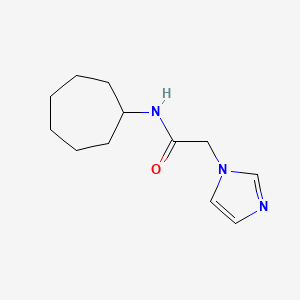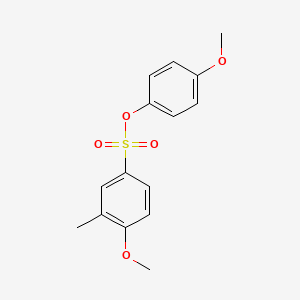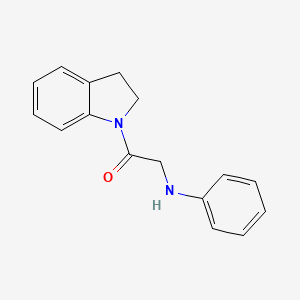
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide, also known as PPE, is a chemical compound that has gained significant attention in the scientific research community. This compound is widely used in the development of new drugs due to its unique properties and potential applications. In
作用機序
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in the production of inflammatory mediators. By inhibiting COX-2 activity, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide reduces the production of inflammatory mediators, thereby reducing inflammation.
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the activation of caspases, which are enzymes that cleave specific proteins in the cell, leading to cell death.
Biochemical and Physiological Effects:
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to reduce the production of inflammatory mediators by inhibiting the activity of COX-2. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has exhibited potent antimicrobial activity against a wide range of bacteria and fungi.
実験室実験の利点と制限
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide is also stable under standard laboratory conditions, making it easy to handle and store.
One limitation of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
将来の方向性
There are several future directions for research on (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide. One area of interest is the development of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide-based anti-inflammatory drugs. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to exhibit significant anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of inflammatory diseases.
Another area of interest is the development of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide-based cancer treatments. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Further research could lead to the development of new cancer treatments based on (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide.
Finally, further research is needed to understand the pharmacokinetics and toxicity of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide. This will be important for the development of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide-based drugs and for understanding the potential risks associated with its use.
Conclusion:
In conclusion, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide is a chemical compound that has gained significant attention in the scientific research community. It has potential applications in drug development, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide inhibits the activity of COX-2 and induces apoptosis in cancer cells, making it a promising candidate for drug development. While (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has several advantages for lab experiments, further research is needed to understand its pharmacokinetics and toxicity.
合成法
The synthesis of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide involves the reaction between 1-phenylpyrazol-4-amine and 4-bromo-2-pyridinecarbaldehyde in the presence of potassium carbonate and DMF as a solvent. The reaction is carried out at room temperature for several hours, followed by purification through column chromatography. This method yields (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide in high purity and high yield.
科学的研究の応用
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been extensively studied for its potential applications in drug development. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide a promising candidate for the development of anti-inflammatory drugs.
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has exhibited potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(20-15-8-10-18-11-9-15)7-6-14-12-19-21(13-14)16-4-2-1-3-5-16/h1-13H,(H,18,20,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQFEYLEABHLJF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=CC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)

![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7496619.png)
![N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide](/img/structure/B7496626.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B7496641.png)
![N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B7496643.png)

